molecular formula C15H23NO B2544094 2,2-dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine CAS No. 585562-39-6

2,2-dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine

Cat. No. B2544094
CAS RN: 585562-39-6
M. Wt: 233.355
InChI Key: PRJFAYDNJPOQFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the formation of complex structures with multiple substituents on a heterocyclic backbone. For instance, the synthesis of antipyrine derivatives with good yields and their spectroscopic characterization is reported . Similarly, the modification of poly(2,6-dimethyl-1,4-phenylene oxide) by incorporating an amine group into the backbone, achieving a monosubstitution degree of 65 mol%, is discussed . These methods suggest that the synthesis of 2,2-dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine would likely involve multi-step reactions, possibly starting with a tetrahydropyran derivative and subsequent functionalization with an amine group.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a pyrazolo-pyridine derivative was elucidated, showing coplanarity between the pyrazole, pyridine, and pyran rings and stabilization by hydrogen bonding . This suggests that the molecular structure of 2,2-dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine could also exhibit significant intermolecular interactions, potentially affecting its crystalline form and stability.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 2,2-dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine, they do provide insights into the reactivity of structurally similar compounds. The presence of amine groups and other functional groups in these compounds suggests that they could undergo various chemical reactions, such as substitutions or additions, depending on the reaction conditions and the presence of other reactive species .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2,2-dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine can be inferred from the characterization techniques used in the papers. For instance, FTIR and NMR spectroscopy, along with DSC and X-ray diffraction studies, were employed to characterize the aminated poly(2,6-dimethyl-1,4-phenylene oxide), providing information on functional group content and material properties . These techniques could be applied to analyze the physical and chemical properties of 2,2-dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine, such as solubility, thermal stability, and molecular interactions within the solid state.

properties

IUPAC Name

2,2-dimethyl-N-(1-phenylethyl)oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12(13-7-5-4-6-8-13)16-14-9-10-17-15(2,3)11-14/h4-8,12,14,16H,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJFAYDNJPOQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCOC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine

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